Product packaging for 1-Benzyl-2-bromobenzene(Cat. No.:CAS No. 23450-18-2)

1-Benzyl-2-bromobenzene

Cat. No.: B3021675
CAS No.: 23450-18-2
M. Wt: 247.13 g/mol
InChI Key: DLCYFIIONMLNAJ-UHFFFAOYSA-N
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Description

1-Benzyl-2-bromobenzene , also known as 2-Bromodiphenylmethane , is an organic compound with the molecular formula C 13 H 11 Br and a molecular weight of 247.13 g/mol . This compound is a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. Its structure, featuring a bromine atom adjacent to a benzyl group on a benzene ring, makes it a versatile precursor for constructing more complex molecular architectures via various metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . Researchers utilize this compound primarily as a building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The compound has a density of 1.3±0.1 g/cm³ and a boiling point of 311.2±11.0 °C at 760 mmHg . Appropriate safety precautions should be observed; it is classified with the hazard code Xi (Irritant) and may cause skin, eye, and respiratory irritation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11B B3021675 1-Benzyl-2-bromobenzene CAS No. 23450-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2-bromobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C13H11Br/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DLCYFIIONMLNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946105
Record name 1-Benzyl-2-bromobenzene
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Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776-74-9, 23450-18-2
Record name Bromodiphenylmethane
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Record name 2-Bromodiphenylmethane
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Record name 1-Benzyl-2-bromobenzene
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Record name 23450-18-2
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Chemical Transformations and Reactivity of 1 Benzyl 2 Bromobenzene

Nucleophilic Substitution Reactions

The structure of 1-benzyl-2-bromobenzene features two primary sites for nucleophilic attack: the benzylic carbon and the aryl bromide. The reactivity at each site is governed by different mechanistic pathways.

The benzylic carbon in this compound is a primary carbon, which would typically favor an SN2 reaction. However, the adjacent phenyl group can stabilize a carbocation intermediate, making an SN1 pathway also possible under certain conditions. chemicalforums.comyoutube.com

SN1 Pathway: The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. quora.com In the case of this compound, the departure of a hypothetical leaving group from the benzylic position would form a primary benzylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized over the adjacent benzene (B151609) ring. quora.comlibretexts.org This stabilization makes the formation of the benzylic carbocation more favorable than a simple primary carbocation, thus allowing for an SN1 mechanism to occur, particularly with weak nucleophiles and in polar protic solvents which can stabilize the carbocation intermediate. youtube.comlibretexts.org

SN2 Pathway: The SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. quora.com For this compound, a strong nucleophile can directly attack the benzylic carbon. youtube.com Given that it is a primary carbon, steric hindrance is relatively low, favoring the backside attack characteristic of an SN2 reaction. chemicalforums.comkhanacademy.org The choice between SN1 and SN2 pathways is influenced by the reaction conditions, such as the strength of the nucleophile and the nature of the solvent. youtube.comquora.com

FactorFavors SN1Favors SN2Relevance to this compound
Substrate Tertiary > Secondary > PrimaryPrimary > Secondary > TertiaryThe benzylic carbon is primary, but the carbocation is resonance-stabilized. chemicalforums.comlibretexts.org
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., OH⁻, RO⁻)The choice of nucleophile is critical in determining the pathway. youtube.com
Solvent Polar Protic (e.g., water, alcohols)Polar Aprotic (e.g., acetone, DMSO)The solvent can stabilize the carbocation (SN1) or enhance nucleophilicity (SN2). libretexts.org
Leaving Group Good leaving group requiredGood leaving group requiredA good leaving group is necessary for both pathways.

Nucleophilic aromatic substitution (SNAr) on the aryl bromide of this compound is generally difficult. chemicalforums.com Aryl halides are typically unreactive towards nucleophilic substitution because the C-Br bond has partial double bond character due to resonance with the benzene ring, and the sp² hybridized carbon is more electronegative, making the bond stronger. quora.com

For an SNAr reaction to proceed via the addition-elimination mechanism, the aromatic ring must be activated by strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.org The this compound molecule lacks such strong activating groups. The benzyl (B1604629) group is generally considered to be weakly activating or deactivating and does not provide sufficient stabilization for the SNAr intermediate.

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition (benzyne) mechanism. orgoreview.compressbooks.pub This mechanism requires a very strong base, such as sodium amide (NaNH₂), and proceeds through a highly reactive benzyne (B1209423) intermediate. orgoreview.com In the case of this compound, the base would abstract a proton ortho to the bromine atom. However, the presence of the benzyl group might influence the regioselectivity of this process.

Cross-Coupling Reactions

This compound is a valuable substrate for various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods in modern organic synthesis. libretexts.org this compound can participate in several of these transformations, primarily through the reactivity of its C(sp²)-Br bond. nih.gov

A key application is the intramolecular C-H functionalization to form fluorene (B118485) derivatives. rsc.org For instance, the palladium-catalyzed intramolecular cyclization of this compound can lead to the formation of fluorene. rsc.org This type of reaction often involves the formation of a palladacycle intermediate followed by reductive elimination. organic-chemistry.orgnih.govnih.gov

Another important palladium-catalyzed reaction is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide. semanticscholar.org this compound can be coupled with various arylboronic acids to synthesize biaryl compounds. nih.gov The general catalytic cycle for Suzuki coupling involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. semanticscholar.orgrsc.org

ReactionCatalyst/ReagentsProduct TypeRef.
Intramolecular C-H FunctionalizationPd(OAc)₂, Ligand, BaseFluorenes rsc.orgorganic-chemistry.org
Suzuki-Miyaura CouplingPd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃Chloromethyl-1,1'-biphenyls nih.gov
Debenzylative CouplingPd(dba)₂, NiXantPhos, NaN(SiMe₃)₂Diaryl sulfides researchgate.net

The Ullmann reaction is a classic copper-catalyzed method for the formation of biaryl compounds from aryl halides. organic-chemistry.org While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern modifications have made the reaction more practical. acs.orgrug.nl this compound can undergo Ullmann-type couplings. For example, the self-coupling of this compound in the presence of a copper catalyst would yield a symmetrical biaryl.

The Ullmann condensation, a related reaction, is used to form carbon-nitrogen or carbon-oxygen bonds. acs.org For example, this compound could be coupled with amines or alcohols in the presence of a copper catalyst and a base. nih.govresearchgate.net Ligands such as diamines or amino alcohols are often used to facilitate these reactions under milder conditions. rug.nl

The mechanism of palladium-catalyzed cross-coupling reactions generally follows a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. nih.gov

Transmetalation: The organic group from another reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. rsc.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

In the context of intramolecular C-H activation, the mechanism can be more complex. After the initial oxidative addition, a palladacycle can be formed through an intramolecular C-H activation step. organic-chemistry.orgnih.gov Subsequent reductive elimination from this palladacycle leads to the cyclized product. nih.gov Some palladium-catalyzed reactions may also proceed through a Pd(II)/Pd(IV) catalytic cycle, particularly when a strong oxidant is present. u-tokyo.ac.jp

For copper-catalyzed reactions like the Ullmann coupling, the mechanism is less universally agreed upon but is thought to involve Cu(I) and Cu(III) intermediates. doi.org Proposed mechanisms include oxidative addition/reductive elimination pathways, single electron transfer (SET), and sigma bond metathesis. rug.nl

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. uomustansiriyah.edu.iqbyjus.com The mechanism typically involves two steps: the formation of a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore the aromaticity of the ring. msu.edulibretexts.org The reactivity of the benzene ring towards EAS is heavily influenced by the substituents it carries. Electron-donating groups activate the ring, making it more nucleophilic and increasing the reaction rate, whereas electron-withdrawing groups deactivate the ring. libretexts.org

In the case of this compound, the molecule contains two aromatic rings with different substituents: one ring is substituted with a bromine atom and a benzyl group, and the other is the phenyl ring of the benzyl substituent. The bromine atom is an ortho-, para-directing group but is deactivating due to its inductive electron-withdrawing effect. libretexts.org Conversely, the alkyl (benzyl) group is activating. This complex substitution pattern influences the regioselectivity and rate of further electrophilic substitution reactions.

The Friedel-Crafts reactions are a cornerstone of organic synthesis, allowing for the formation of carbon-carbon bonds to an aromatic ring. nih.gov These reactions are categorized as alkylation or acylation and are typically catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comlibretexts.org

Friedel-Crafts Alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid. masterorganicchemistry.com The Lewis acid activates the alkyl halide, facilitating the generation of a carbocation electrophile which is then attacked by the aromatic ring. libretexts.org

Friedel-Crafts Acylation involves the reaction of an aromatic ring with an acyl halide or anhydride, also catalyzed by a Lewis acid. libretexts.org This reaction produces an acyl-substituted aromatic compound (a ketone). A key advantage of acylation is that the acylium ion electrophile does not undergo rearrangement, a common issue in alkylation reactions. masterorganicchemistry.com

The synthesis of this compound itself can be achieved via a Friedel-Crafts alkylation, where benzene is treated with 2-bromobenzyl bromide. researchgate.net In this reaction, the Lewis acid catalyst activates the 2-bromobenzyl bromide, which then alkylates the benzene ring. The conditions for this reaction can be modulated to control the outcome; for instance, using a weaker Lewis acid complex or lower temperatures can prevent side reactions. researchgate.net A discussion on ResearchGate highlights that using a strong Lewis acid like AlCl₃ at reflux with benzene as the solvent can lead to side products like diphenylmethane (B89790) and bromobenzene (B47551), due to the reversibility of the Friedel-Crafts reaction. researchgate.net

When this compound acts as the substrate for a Friedel-Crafts reaction, substitution can potentially occur on either of its two phenyl rings. The brominated ring is deactivated, making it less susceptible to electrophilic attack. In contrast, the unsubstituted phenyl ring of the benzyl group is activated and would be the preferred site for further alkylation or acylation. Intramolecular Friedel-Crafts reactions are also a possibility, potentially leading to cyclized products.

ReactantsCatalyst/ConditionsProductObservationReference
2-Bromo-benzylbromide + Benzene (solvent)AlCl₃ (0.5 equiv), 5°C2-Benzyl-1-bromobenzeneStandard literature method for synthesis. researchgate.net
2-Bromo-benzylbromide + Benzene (solvent)AlCl₃ (0.05 equiv), refluxMinor amount of desired productMajor products are diphenylmethane and bromobenzene, indicating aryl exchange. researchgate.net
Benzene + Ethanoyl chlorideAlCl₃, ~60°CPhenylethanoneTypical example of Friedel-Crafts Acylation. libretexts.org

Radical Reactions

Radical reactions involve species with unpaired electrons and proceed through chain mechanisms involving initiation, propagation, and termination steps. The bromine atom in this compound makes it a suitable substrate for various radical transformations, as the carbon-bromine bond can be homolytically cleaved to generate an aryl radical.

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, using visible light to initiate single-electron transfer (SET) processes that generate highly reactive radical intermediates under mild conditions. nih.govacs.org Transition metal complexes (e.g., of Iridium and Ruthenium) and organic dyes are common photocatalysts. acs.org These catalysts, upon light absorption, reach an excited state and can act as either a reductant or an oxidant to initiate the desired chemical transformation. acs.orgacs.org

For haloarenes like this compound, photoredox catalysis can facilitate reductive dehalogenation or be used to form C-C or C-heteroatom bonds. rsc.org In a typical reductive cycle, the excited photocatalyst transfers an electron to the bromoarene, leading to the formation of a radical anion. This intermediate can then fragment, cleaving the carbon-bromine bond to release a bromide anion and generate an aryl radical. This aryl radical is a versatile intermediate that can participate in a variety of subsequent reactions. While specific studies focusing solely on this compound are not prevalent, the reactivity of bromobenzene derivatives is well-documented. For example, reductive dehalogenation of activated bromoarenes has been achieved using flavin-based photocatalysts. rsc.org

Reaction TypeSubstrate TypeCatalyst SystemKey IntermediateReference
Reductive DehalogenationActivated BromoarenesFlavin anion photocatalyst, visible lightAryl radical rsc.org
Carbazole SynthesisN-substituted 2-amidobiarylsDual Photoredox/Palladium catalysis- beilstein-journals.org
Aerobic OxidationOlefinsFe(III)Br₃, blue lightBromine radical nih.govacs.org

Controlling stereochemistry in radical reactions is a significant challenge. Enantioselective radical addition involves the addition of a radical to a prochiral substrate, guided by a chiral catalyst or auxiliary to produce an enantioenriched product. cmu.edu Recent advances have combined photoredox catalysis with chiral catalysts, such as chiral phosphoric acids (CPAs), to achieve high levels of enantioselectivity. rsc.org

A study by Liu et al. demonstrates a relevant transformation using a close derivative, 1-(1-azidovinyl)-2-bromobenzene. rsc.orgrsc.org In this work, an asymmetric photocatalytic spirocyclization is achieved. The reaction is initiated by an iridium photocatalyst (fac-Ir(ppy)₃) and controlled by a chiral phosphoric acid. The process involves the enantioselective addition of a radical to the vinyl azide (B81097) moiety. The presence of the 2-bromobenzene unit is notable, as it highlights the compatibility of this functional group with the catalytic system and offers a handle for further synthetic modifications. rsc.orgrsc.org The choice of this substrate was driven by the challenge of achieving high yields and enantioselectivity with ortho-substituted reactants, underscoring the versatility of the method. rsc.orgrsc.org

SubstrateCatalyst SystemProduct TypeYieldEnantiomeric Excess (ee)Reference
1-(1-azidovinyl)-2-bromobenzene and azaarene-substituted oximesfac-Ir(ppy)₃ (photocatalyst) + Chiral Phosphoric Acid (CPA)SpiroaminalsGood to excellentHigh (up to 99%) rsc.orgrsc.orgresearchgate.net
Acrylimide with diphenylalanine-derived oxazolidinone auxiliaryLewis Acid (e.g., MgBr₂, Sc(OTf)₃)Diastereoselective addition product-up to 30:1 dr cmu.edu

Halogen Exchange Reactions

Halogen exchange reactions, particularly halogen-metal exchange, are powerful methods for converting relatively unreactive organic halides into highly reactive organometallic reagents. For aryl bromides like this compound, the most common exchange reactions involve lithium or magnesium.

Lithium-Halogen Exchange: This reaction typically employs alkyllithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to replace a halogen atom with lithium. The reaction is extremely fast, especially for aryl bromides and iodides, and is often performed at low temperatures (-78 °C) to prevent side reactions. harvard.edu The rate of exchange follows the order I > Br > Cl. harvard.edu The resulting aryllithium species is a potent nucleophile and a strong base, ready for reaction with various electrophiles.

Magnesium-Halogen Exchange (Grignard Formation): This exchange converts an aryl bromide into a Grignard reagent (ArMgBr). While traditional Grignard formation involves elemental magnesium, exchange reactions using reagents like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl) have become widely used due to their high functional group tolerance. rsc.org Kinetic studies by Knochel, Mayr, and colleagues have shown that the rate of bromine-magnesium exchange is accelerated by electron-withdrawing groups on the aromatic ring, with the effect being most pronounced for substituents in the ortho position. rsc.org

For this compound, the bromine atom can be readily exchanged to form either 2-benzylphenyllithium or (2-benzylphenyl)magnesium bromide. These organometallic intermediates are valuable for constructing more complex molecules by reacting them with electrophiles like aldehydes, ketones, CO₂, or for use in transition metal-catalyzed cross-coupling reactions.

SubstrateReagentSolventTemperature (°C)ProductReference
4-Bromobenzonitrilei-PrMgCl·LiClTHF04-Cyanophenylmagnesium chloride rsc.org
1-Bromo-3-chlorobenzenei-PrMgCl·LiClTHF03-Chlorophenylmagnesium chloride rsc.org
1-Bromo-2-iodobenzenen-BuLiToluene-782-Bromophenyllithium (via selective I-Li exchange) mdpi.com
Vinyl Halidest-BuLiPentane-ether-78 to 23Vinyllithium (with retention of configuration) harvard.edu

Applications in Organic Synthesis

As a Building Block for Pharmaceutical Intermediates

While the broader class of brominated diphenylmethane (B89790) isomers serves as crucial precursors in drug synthesis, the specific role of 1-benzyl-2-bromobenzene is more nuanced. Its structural isomer, bromodiphenylmethane (B105614) (also known as benzhydryl bromide), is more commonly cited as a direct precursor for certain pharmaceutical agents due to its diphenylmethyl (benzhydryl) moiety, which is a key pharmacophore in several active molecules.

Synthesis of Modafinil

Modafinil, a drug used to treat sleep-related disorders, is chemically known as 2-[(diphenylmethyl)sulfinyl]acetamide. The synthesis of Modafinil requires the construction of a diphenylmethane core structure. The commonly documented synthetic routes for Modafinil utilize intermediates such as bromodiphenylmethane or benzhydrol. chemicalbook.comnih.gov For instance, a patented process describes the preparation of Modafinil starting from benzhydrylthioacetic acid, which is then converted to the corresponding acetamide (B32628) and subsequently oxidized to form the final product. google.comgoogle.com

Although this compound contains the requisite number of carbon and phenyl groups, it is an isomer of the direct precursor, bromodiphenylmethane. The scientific literature does not widely document a direct synthetic route from this compound to Modafinil, as this would likely necessitate a skeletal rearrangement to form the required diphenylmethane backbone.

Synthesis of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is an enzyme that plays a role in regulating neurotransmitters involved in pain and cognitive functions. chemicalbook.com Inhibiting this enzyme is a therapeutic strategy for managing conditions like chronic pain and anxiety. chemicalbook.comnih.gov

The structural isomer of this compound, bromodiphenylmethane (benzhydryl bromide), has been explicitly identified as a reagent in the synthesis of a potent class of FAAH inhibitors known as O-(triazolyl)methyl carbamates. chemicalbook.comlookchem.com In these syntheses, the diphenylmethane group is a key component of the final inhibitor molecule. While this compound is a valuable aromatic building block, its specific application in the synthesis of documented FAAH inhibitors is not as clearly established as that of its isomer.

Precursor for Benzomorphan (B1203429) Scaffolds

The benzomorphan skeleton is a core structure in many opioid analgesics and other neurologically active compounds. nih.govnih.gov The synthesis of this complex tricyclic system has been approached through various strategies, often involving the cyclization of substituted quinoline (B57606) or indole (B1671886) precursors. ub.edu A thorough review of synthetic methodologies for constructing the benzomorphan scaffold does not indicate that this compound is a commonly employed starting material or key intermediate.

Other Pharmaceutical Building Blocks

As an ortho-substituted bromoarene, this compound is a valuable building block for creating complex, sterically hindered biaryl and triaryl systems, which are common motifs in pharmaceutical chemistry. The bromine atom can be readily converted into an organometallic species (e.g., a Grignard reagent) or participate directly in metal-catalyzed cross-coupling reactions.

A documented example is the synthesis of 2-Benzyl-1,1′-biphenyl. In this reaction, this compound (referred to by its synonym, 2-bromodiphenylmethane) is coupled with phenylmagnesium chloride using a nickel/phosphine (B1218219) catalyst system to generate the triaryl product. chemicalbook.com Such structures can serve as precursors for more elaborate pharmaceutical targets.

Table 1: Synthesis of 2-Benzyl-1,1′-biphenyl
Reactant AReactant BCatalyst SystemProductYieldReference
This compoundPhenylmagnesium chlorideNiCl₂ / Tricyclohexylphosphine (Cy₃P)2-Benzyl-1,1′-biphenyl15% chemicalbook.com

In Agrochemical Synthesis

The application of halogenated benzyl (B1604629) derivatives as intermediates in the synthesis of agrochemicals is well-established. For example, p-bromobenzyl bromide, an isomer of this compound, is noted as an important intermediate for products in the agricultural chemical field. google.com However, specific, documented examples of this compound being used as a direct precursor in the synthesis of commercial agrochemicals are not prominent in the available literature. Its potential lies in its ability to be incorporated into complex molecular structures through the synthetic handles provided by the benzyl and bromo- substituents.

In Specialty Chemical Synthesis

In the broader field of specialty chemicals, isomers of this compound find various applications. Bromodiphenylmethane, for instance, is used as a raw material for producing specialized polymers for applications such as cable insulation, coatings, and adhesives. biosynth.com It is also used as a reagent in non-pharmaceutical organic synthesis, such as in the preparation of 4-methyltriphenylmethane. guidechem.com While these applications highlight the utility of the diphenylmethane skeleton, direct industrial uses specific to the this compound isomer are less commonly documented. Its primary value remains as a laboratory-scale reagent for constructing complex aromatic compounds. chemicalbook.com

Formation of Organometallic Reagents

This compound is an excellent precursor for the synthesis of several classes of organometallic reagents. The carbon-bromine bond on the aromatic ring can be readily converted into a carbon-metal bond, transforming the electrophilic aryl bromide into a potent nucleophilic or transmetalating agent.

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (2-benzylphenyl)magnesium bromide. kennesaw.edu This reaction is analogous to the well-established synthesis of phenylmagnesium bromide from bromobenzene (B47551). nih.gov The process involves the oxidative insertion of magnesium into the aryl-bromine bond. To initiate the reaction, activation of the magnesium surface is often necessary, which can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909). kennesaw.edu

The resulting (2-benzylphenyl)magnesium bromide is a powerful nucleophile and a strong base. kennesaw.edu It is highly reactive towards electrophiles, particularly carbonyl compounds. For instance, it can react with aldehydes, ketones, and esters to form secondary and tertiary alcohols, respectively, and with carbon dioxide to produce 2-benzylbenzoic acid after acidic workup. kennesaw.edu Due to their high reactivity, Grignard reagents must be prepared and handled under strict anhydrous and inert atmosphere conditions to prevent quenching by protic solvents like water or alcohols.

Table 1: Synthesis of (2-benzylphenyl)magnesium bromide

Reactants Reagents & Conditions Product Reference
This compoundMagnesium (Mg) turnings, Anhydrous Diethyl Ether or THF, Inert atmosphere (N₂ or Ar)(2-benzylphenyl)magnesium bromide kennesaw.edunih.gov
Initiator (optional): Iodine (I₂) or 1,2-Dibromoethane

Organolithium reagents can be prepared from this compound, typically through a lithium-halogen exchange reaction or by direct reaction with lithium metal. The direct reaction involves treating this compound with two equivalents of lithium metal in a non-polar solvent like hexane (B92381) or an ether. This reaction produces 2-benzylphenyllithium and lithium bromide. researchgate.netnih.gov

Alternatively, and often preferred for aryl bromides, is the lithium-halogen exchange reaction. This involves treating this compound with an existing organolithium reagent, most commonly n-butyllithium or tert-butyllithium (B1211817), at low temperatures (e.g., -78 °C) in a solvent like THF or diethyl ether. nih.gov This exchange is rapid and efficient, yielding 2-benzylphenyllithium and the corresponding butyl bromide. nih.gov Organolithium compounds are generally more reactive and more basic than their Grignard counterparts, making them suitable for reactions where Grignard reagents are sluggish, such as the deprotonation of weakly acidic C-H bonds. researchgate.net

Table 2: Synthesis of 2-benzylphenyllithium

Method Reactants Reagents & Conditions Product Reference
Direct ReactionThis compoundLithium (Li) metal, Hexane or Diethyl Ether, Inert atmosphere2-benzylphenyllithium nih.gov
Lithium-Halogen ExchangeThis compoundn-Butyllithium (n-BuLi), THF or Diethyl Ether, Low temperature (-78 °C)2-benzylphenyllithium researchgate.netnih.gov

Organozinc reagents derived from this compound can be prepared via two primary routes: direct insertion of zinc metal or transmetalation from the corresponding organolithium or Grignard reagent. The direct insertion method involves reacting this compound with activated zinc powder. wikipedia.org The reactivity of zinc can be enhanced by using Rieke zinc or by the addition of activating agents like 1,2-dibromoethane or trimethylsilyl (B98337) chloride, often in the presence of lithium chloride to solubilize the organozinc species formed. wikipedia.org This reaction yields (2-benzylphenyl)zinc bromide.

A more common and often cleaner method is transmetalation. The pre-formed Grignard or organolithium reagent, (2-benzylphenyl)magnesium bromide or 2-benzylphenyllithium, is treated with a zinc halide salt, such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). chemrxiv.org This reaction rapidly exchanges the more electropositive metal (Mg or Li) for zinc, affording the (2-benzylphenyl)zinc halide with high efficiency. Organozinc reagents are notably less reactive than Grignard and organolithium reagents, which imparts a high degree of functional group tolerance. wikipedia.orgchemrxiv.org This property makes them exceptionally useful in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, for the formation of carbon-carbon bonds. chemrxiv.org

Precursor for Advanced Materials (e.g., Polymers)

This compound possesses the necessary functionalities to be considered a potential monomer for the synthesis of advanced materials, particularly conjugated polymers. Conjugated polymers, such as poly(p-phenylene vinylene) (PPV) and poly(phenylene)s, are of significant interest for applications in organic electronics, including light-emitting diodes (OLEDs) and photovoltaics. scilit.com

The aryl bromide moiety of this compound can participate in transition-metal-catalyzed cross-coupling polymerization reactions. For example, under conditions for Suzuki polymerization (with a corresponding bis-boronic ester) or Yamamoto coupling (a nickel-catalyzed self-condensation), it could be used to form substituted poly(phenylene) chains. researchgate.net The presence of the benzyl substituent would ensure solubility of the resulting polymer, a critical factor for processability which is often a challenge with rigid-rod polymers like unsubstituted poly(phenylene). beilstein-journals.org

Furthermore, the benzyl group itself contains reactive benzylic protons. These protons can be abstracted under strong basic conditions, creating a nucleophilic center. This reactivity is exploited in synthetic routes to PPV derivatives, such as the Gilch polymerization, which proceeds via a p-xylylene intermediate generated from a bis(halomethyl)benzene monomer. While this compound is not a traditional monomer for these reactions, its structure suggests potential for incorporation into novel polymer backbones where the benzyl group could be functionalized to create a reactive site for polymerization. google.com

Catalysis in Organic Reactions (e.g., Ligands)

The structure of this compound makes it an attractive starting material for the synthesis of specialized ligands for transition-metal catalysis. Phosphine ligands, in particular, are crucial in many catalytic processes, including cross-coupling reactions. core.ac.uk

A straightforward application involves the conversion of this compound into its Grignard or organolithium reagent, followed by reaction with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂). researchgate.net This sequence would yield (2-benzylphenyl)diphenylphosphine, a bulky, monodentate phosphine ligand. The steric and electronic properties of such a ligand could be fine-tuned by modifying the substituents on the phosphine or the aromatic rings.

Moreover, the ortho-disposed benzyl and phosphine groups in (2-benzylphenyl)diphenylphosphine create the potential for this molecule to act as a bidentate ligand. Deprotonation of the benzylic carbon with a strong base would generate an anionic carbon center, which could coordinate to a metal alongside the phosphorus atom, forming a P,C-chelate. Such pincer-type or cyclometalated ligands are of great interest in catalysis as they can confer unique stability and reactivity upon the metal center, finding applications in C-H activation and other challenging transformations.

Mechanistic and Theoretical Studies

Computational Chemistry and DFT Calculations

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricacies of chemical reactions involving aromatic compounds. bohrium.comnih.gov DFT calculations allow for the modeling of molecular structures, reaction energies, and transition states, offering a detailed view of reaction pathways that can be difficult to observe experimentally. nih.gov These methods are instrumental in understanding the electronic structure and reactivity of molecules like 1-benzyl-2-bromobenzene.

DFT calculations are frequently used to elucidate the mechanisms of reactions such as electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr), which are characteristic of brominated aromatic compounds. rsc.orgresearchgate.net For instance, in electrophilic bromination, computational studies can model the formation of key intermediates like the σ-complex (also known as the Wheland intermediate or arenium ion) and π-complexes. rsc.orguomustansiriyah.edu.iq The formation of the σ-complex involves the attack of an electrophile on the π-electron system of the benzene (B151609) ring, leading to a temporary loss of aromaticity and the formation of a resonance-stabilized carbocation. uomustansiriyah.edu.iqscsco.org.in The subsequent loss of a proton restores the aromatic system, yielding the substituted product. hu.edu.jolibretexts.org

The presence of the benzyl (B1604629) group and the bromine atom on the benzene ring in this compound influences its reactivity in these processes. The benzyl group is generally considered an activating group, capable of donating electron density to the ring and stabilizing the carbocation intermediate, thus accelerating the rate of electrophilic substitution. libretexts.orgstudymind.co.uk Conversely, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions. libretexts.orgstudymind.co.uk DFT calculations can quantify these electronic effects and predict the regioselectivity of such reactions.

In the context of nucleophilic aromatic substitution, computational studies can help distinguish between different possible mechanisms, such as the SNAr mechanism (addition-elimination) and the benzyne (B1209423) mechanism (elimination-addition). masterorganicchemistry.comscranton.edu The SNAr mechanism typically requires the presence of strong electron-withdrawing groups to stabilize the anionic intermediate (Meisenheimer complex), while the benzyne mechanism involves the formation of a highly reactive benzyne intermediate. masterorganicchemistry.comscranton.edu

A critical aspect of mechanistic elucidation is the analysis of transition states (TS), which represent the highest energy point along a reaction coordinate. rsc.orguomustansiriyah.edu.iq DFT calculations can locate and characterize the geometry and energy of these transient species. For electrophilic aromatic substitution reactions, the transition state for the formation of the σ-complex is often the rate-determining step. rsc.orgresearchgate.net Its structure provides insight into the degree of bond formation between the electrophile and the aromatic ring and the extent of charge development. rsc.org

The stability of the transition state is influenced by substituent effects. The electron-donating benzyl group in this compound would be expected to lower the energy of the transition state for electrophilic attack, thereby increasing the reaction rate compared to unsubstituted bromobenzene (B47551).

For a typical two-step electrophilic aromatic substitution, the energy profile shows an initial energy input to reach the first transition state and form the σ-complex intermediate. uomustansiriyah.edu.iq This intermediate resides in a local energy minimum. A smaller activation barrier is then typically required for the second step, the deprotonation to form the final product, which is usually thermodynamically favorable due to the restoration of the aromatic system. uomustansiriyah.edu.iqhu.edu.jo

The energy profile for the reaction of this compound would be influenced by the electronic contributions of both the benzyl and bromo substituents. The activating effect of the benzyl group would lower the activation energy of the first, rate-determining step.

Table 1: Representative Calculated Parameters from DFT Studies on Related Aromatic Halogenation Reactions

ParameterDescriptionTypical Calculated Value/Observation
Activation Energy (ΔG‡) The free energy barrier for the rate-determining step (formation of the σ-complex).Varies significantly with electrophile and catalyst. For bromination of benzene, it is a high barrier without a catalyst. hu.edu.joresearchgate.net
Reaction Energy (ΔG) The overall free energy change of the reaction.Generally exothermic for electrophilic substitution due to the stability of the aromatic product. hu.edu.jo
Intermediate Stability The relative energy of the σ-complex.Stabilized by resonance, but still a high-energy species due to loss of aromaticity. uomustansiriyah.edu.iq
Bond Distances in TS The length of the forming C-E and breaking E-X bonds in the transition state.Provides insight into the concerted vs. stepwise nature of the bond formation/cleavage. rsc.org

Note: The specific values for this compound would require dedicated computational studies.

Kinetic Studies

Kinetic studies provide experimental data on reaction rates and how they are affected by factors such as reactant concentrations, temperature, and catalysts. This information is crucial for validating proposed mechanisms derived from computational studies.

For electrophilic aromatic substitution reactions, the rate law is often found to be first order in the aromatic compound and first order in the electrophile, consistent with a bimolecular rate-determining step. uomustansiriyah.edu.iq However, in some cases, such as the non-catalytic bromination of benzene at high bromine concentrations, the kinetic order in bromine can be much higher, suggesting a more complex mechanism involving multiple bromine molecules in the transition state. researchgate.net An inverse deuterium (B1214612) kinetic isotope effect has also been observed in such cases, indicating that C-H bond breaking is not involved in the rate-determining step. researchgate.net

Kinetic studies on the reactions of this compound would be expected to show an enhanced rate of electrophilic substitution compared to bromobenzene due to the activating benzyl group. Comparing the rates of reaction at different positions on the ring (ortho, meta, para to the benzyl group) would provide quantitative data on the directing effects of the substituents. Temperature-dependent kinetic studies can be used to determine activation parameters like the enthalpy and entropy of activation, which provide further mechanistic details. acs.org

Spectroscopic Investigations for Mechanistic Insights

Spectroscopic techniques are invaluable for detecting and characterizing reaction intermediates, even if they are short-lived. For instance, under certain conditions, the arenium ion (σ-complex) intermediates in electrophilic aromatic substitution reactions can be observed directly using techniques like NMR spectroscopy. uomustansiriyah.edu.iq

Electron Transmission (ET) spectroscopy and Dissociative Electron Attachment (DEA) spectroscopy have been used to study the empty molecular orbitals and the formation of transient negative ions in bromo- and benzyl-substituted benzenes. acs.org These studies provide insights into the initial steps of electron-transfer-initiated reactions. For instance, in compounds containing both a benzene ring and a C-Br bond, the lowest unoccupied molecular orbital (LUMO) can be localized on either the ring (π* character) or the C-Br bond (σ* character), or be a mixture of both, depending on their separation and relative energies. acs.org This has implications for the pathways of reductive cleavage reactions.

Time-resolved spectroscopy, such as laser flash photolysis, can be used to study the kinetics of excited states and radical ions involved in photochemical reactions. researchgate.net For example, studies on the photocatalytic dehalogenation of bromoarenes have used this technique to measure the rates of electron transfer from a photosensitizer to the bromo-compound, providing direct evidence for the proposed mechanism. researchgate.net

Mass spectrometry techniques, particularly when coupled with isotopic labeling (e.g., H/D exchange), can provide structural information about intermediates and reaction pathways. researchgate.net By observing the mass-to-charge ratio of ions formed during a reaction, it is possible to deduce the composition of intermediates and products.

For this compound, a combination of these spectroscopic methods could be employed to study its various potential reactions. For example, NMR could be used to monitor the progress of a reaction and identify the structure of the products, while time-resolved techniques could probe the mechanism of any photochemical transformations it might undergo.

Green Chemistry and Sustainable Synthesis

Solvent-Free Reactions

A significant advancement in the green synthesis of 1-Benzyl-2-bromobenzene is the move towards solvent-free reaction conditions. Traditional Friedel-Crafts alkylations often employ hazardous and volatile organic solvents, which contribute significantly to chemical waste. uaic.ro Research has demonstrated that the benzylation of bromobenzene (B47551) can be effectively carried out without any solvent, which aligns with the fifth principle of green chemistry advocating for the elimination of auxiliary substances like solvents wherever possible. uaic.ro

In a notable study, the benzylation of various aromatic compounds, including bromobenzene, was achieved using benzyl (B1604629) bromide under solvent-free conditions. uaic.roresearchgate.net The reaction between bromobenzene and benzyl bromide was conducted by refluxing the neat reactants in the presence of a solid acid catalyst. uaic.roresearchgate.net This approach not only simplifies the reaction setup and work-up procedure but also eliminates the environmental and health hazards associated with organic solvents. uaic.ro The reaction to form a mixture of this compound and 1-benzyl-4-bromobenzene (B1583556) was completed in a short time frame, demonstrating high efficiency. researchgate.net

Solvent-Free Synthesis of Benzylated Bromobenzene

ReactantsCatalystConditionsReaction TimeYieldReference
Bromobenzene, Benzyl bromideK₂FeZrP₃O₁₂ (PIZP)Solvent-free, Reflux40 min90% uaic.roresearchgate.net

Catalytic Efficiency and Reusability

The use of efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents and minimize waste. In the synthesis of this compound, traditional Lewis acids like AlCl₃, which are corrosive, polluting, and used in stoichiometric amounts, are being replaced by heterogeneous solid acid catalysts. uaic.roresearchgate.net

Reusability of PIZP Catalyst in Benzylation Reactions

Reaction CycleCatalytic Activity ReductionReference
1- uaic.ro
2Minimal
3Minimal
4Minimal
55-6%

Atom Economy and Waste Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. beilstein-journals.org Reactions with high atom economy are preferred as they generate less waste. savemyexams.com For substitution reactions like the Friedel-Crafts benzylation, the atom economy can never be 100% due to the formation of by-products. beilstein-journals.org

The synthesis of this compound from bromobenzene and benzyl bromide generates hydrogen bromide (HBr) as a by-product. The atom economy can be calculated as follows:

Reaction: C₆H₅Br + C₇H₇Br → C₁₃H₁₁Br + HBr

Atom Economy Calculation for the Synthesis of this compound

CompoundMolecular FormulaMolar Mass (g/mol)
BromobenzeneC₆H₅Br157.01
Benzyl bromideC₇H₇Br171.04
This compoundC₁₃H₁₁Br247.13
Hydrogen bromideHBr80.91
Total Mass of Reactants328.05
Atom Economy (%)(247.13 / 328.05) * 100 ≈ 75.3%

Development of Environmentally Benign Reagents

The fourth principle of green chemistry encourages the design of chemical products that preserve efficacy while reducing toxicity. This applies not only to the final product but also to the reagents used in its synthesis. The development of greener routes to this compound involves replacing hazardous reagents with more environmentally benign alternatives. acgpubs.orgbeilstein-journals.org

A key aspect is the replacement of traditional homogeneous Friedel-Crafts catalysts like AlCl₃ and H₂SO₄. acgpubs.org These substances are corrosive, hazardous, and generate significant waste. acgpubs.orgethz.ch The use of solid, recyclable acid catalysts like K₂FeZrP₃O₁₂ (PIZP) or nano-sulfated titania represents a significant improvement, as they are non-corrosive, easy to handle, and minimize pollution. uaic.roresearchgate.netsid.ir

Furthermore, the synthesis of the starting material, bromobenzene, has also been a focus of green chemistry research. Conventional methods often use liquid bromine with a Lewis acid catalyst like FeBr₃. patsnap.com Eco-friendly alternatives have been developed that avoid the direct use of hazardous liquid bromine. google.com One such method involves the in situ generation of hypobromous acid (HOBr) from a water-soluble brominating agent, such as a mixture of sodium bromide and sodium bromate, which then reacts with benzene (B151609). google.comgoogle.com This process operates at moderate temperatures and atmospheric pressure, reducing hazards and by-product formation. google.comgoogle.com

Comparison of Traditional and Green Reagents

Process StepTraditional ReagentGreen AlternativeAdvantage of Green AlternativeReference
Bromination of BenzeneLiquid Bromine (Br₂)In situ generated HOBr (from NaBr/NaBrO₃)Avoids handling hazardous liquid bromine; uses water-soluble reagents. google.comgoogle.com
Benzylation CatalystAluminum Chloride (AlCl₃)Solid Acid Catalyst (e.g., PIZP, nano-TiO₂/SO₄²⁻)Reusable, non-corrosive, easily separated, reduces waste. uaic.roresearchgate.netsid.ir

Future Research Directions

Development of Novel Catalytic Systems

The palladium-catalyzed intramolecular cyclization of 1-benzyl-2-bromobenzene is a well-established method for producing fluorenes. However, the high cost and potential toxicity of palladium drive the search for more sustainable and economical alternatives.

Future investigations will likely concentrate on the following areas:

Earth-Abundant Metal Catalysts: Research into catalysts based on more common and less expensive metals like copper, nickel, iron, and cobalt is a growing field. rsc.org For instance, copper-catalyzed cross-coupling reactions have already demonstrated potential in forming aryl ethers, a related transformation. The development of new ligands will be crucial to enhance the activity and stability of these alternative metal catalysts for the specific cyclization of this compound.

Heterogeneous Catalysis: To simplify product purification and enable catalyst recycling, researchers are exploring the immobilization of active catalysts onto solid supports. Materials such as polymers, silica, and nanoparticles could serve as platforms for anchoring the catalytic species, transitioning from homogenous to heterogeneous systems.

Greener Reaction Conditions: A major goal is to develop catalytic systems that function under milder conditions, such as lower temperatures and pressures, and in environmentally friendly solvents like water or ethanol. rsc.org This shift would reduce the energy consumption and environmental footprint of fluorene (B118485) synthesis. High-throughput screening methods are expected to accelerate the discovery of such optimized reaction conditions. acs.org

A comparative look at catalytic approaches is presented in the table below.

Catalyst TypeMetalKey Research FocusPotential Advantages
Homogeneous Palladium (current standard)Ligand development for higher efficiency.High activity and selectivity.
Homogeneous Copper, Nickel, Iron, CobaltDevelopment of novel, efficient ligand systems.Lower cost, greater abundance.
Heterogeneous Palladium, Copper, etc.Immobilization on solid supports (polymers, silica).Ease of separation, recyclability.

Asymmetric Synthesis Applications

The creation of chiral fluorene derivatives is highly valuable for their potential use in asymmetric catalysis and material science. This compound is a critical starting point for accessing these enantiomerically pure compounds.

Key future research directions include:

Novel Chiral Ligands: The design of new and more effective chiral ligands is paramount for achieving high enantioselectivity in the metal-catalyzed cyclization. While ligands like BINOL and its derivatives are widely used in asymmetric synthesis, there is a continuous need for ligands that provide higher yields and induction for a broader range of substrates. sigmaaldrich.com The exploration of N-heterocyclic carbenes (NHCs) as chiral ligands is also a promising avenue. mdpi.com

Diastereoselective Syntheses: Beyond creating a single chiral center, future work will likely target the controlled formation of multiple stereocenters. This could involve using chiral auxiliaries attached to the this compound precursor or developing tandem reactions that create stereocenters in a sequential, controlled manner. researchgate.net

Organocatalysis: The use of metal-free, small organic molecules as catalysts (organocatalysts) for the asymmetric cyclization is a largely untapped area. Chiral Brønsted acids or bases could offer a more sustainable and cost-effective method for producing chiral fluorenes. sigmaaldrich.com

Biomedical and Material Science Explorations

The fluorene scaffold, readily synthesized from this compound, is a "privileged structure" in both medicinal chemistry and material science due to its unique properties. mdpi.comuni-mainz.de

Biomedical Applications: Researchers will likely focus on synthesizing libraries of fluorene derivatives for screening against various diseases. The planar aromatic system of fluorene allows it to interact with biological macromolecules like DNA, suggesting potential for developing new anticancer or antiviral agents. bohrium.comacs.org The synthesis of chiral triazole derivatives, for example, has shown promise in developing antiviral compounds. bohrium.com

Material Science: The photophysical and electronic properties of fluorene-based polymers make them ideal candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. mdpi.comdokumen.pub Future work will involve creating novel fluorene-containing monomers and polymers with tailored properties, such as specific emission colors or enhanced charge transport capabilities, by functionalizing the fluorene core. mdpi.comresearchgate.net

Advanced Computational Modeling

Computational chemistry is a powerful tool for understanding reaction mechanisms and predicting molecular properties, thereby guiding experimental work.

Mechanistic Elucidation: Techniques like Density Functional Theory (DFT) can be used to model the cyclization reaction of this compound. These calculations can map the reaction pathway, identify transition states, and clarify the role of the catalyst, helping to design more efficient systems.

Property Prediction: Computational models can predict the electronic and optical properties of new fluorene derivatives before they are synthesized. Time-Dependent DFT (TD-DFT), for example, can forecast the absorption and emission spectra of potential OLED materials, saving significant time and resources.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to link the chemical structure of fluorene derivatives to their biological activity or material properties. These models can then be used to virtually screen large libraries of compounds to identify the most promising candidates for synthesis and testing.

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-2-bromobenzene, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound can be synthesized via benzylation of 2-bromobenzene using benzyl halides in the presence of Lewis acids (e.g., AlCl₃) . Alternatively, cross-coupling reactions like Suzuki-Miyaura coupling between 2-bromobenzene derivatives and benzyl boronic acids may be employed, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and base conditions (K₂CO₃) . Optimize yields by controlling stoichiometry (1:1.2 molar ratio of aryl halide to benzylating agent) and reaction temperature (80–100°C). Monitor progress via TLC or GC-MS .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.3–4.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • GC-MS : Identify molecular ion peaks (expected m/z ~246 for C₁₃H₁₁Br) and fragmentation patterns .
  • Melting/Boiling Points : Compare experimental values (e.g., Tₘ ~56°C, Tᵦ ~220°C) with literature data from NIST or PubChem .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent degradation via hydrolysis or photodebromination. Avoid exposure to moisture and strong oxidizers. Conduct regular stability assays using HPLC to detect decomposition products .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR/IR spectra may arise from rotational isomerism or impurities. Perform comparative analysis with deuterated analogs (e.g., (2-Bromoethyl)benzene-d₅ ) and validate via 2D NMR (COSY, HSQC). Cross-reference with high-purity standards from NIST or Kanto Reagents . If inconsistencies persist, re-synthesize the compound under anhydrous conditions and re-analyze .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in Pd-catalyzed couplings (e.g., Heck or Buchwald-Hartwig reactions). Reaction rates depend on electronic effects: the benzyl group donates electron density via conjugation, slightly reducing electrophilicity at the brominated carbon. Use bulky ligands (e.g., XPhos) to suppress β-hydride elimination in alkylation steps . Kinetic studies under varying temperatures (25–80°C) and solvent polarities (toluene vs. DMF) can elucidate activation parameters .

Q. What are the emerging applications of this compound in medicinal chemistry?

  • Methodological Answer : This compound serves as a precursor for bioactive molecules. For example, it can undergo Ullmann coupling with heterocyclic amines to generate kinase inhibitors . In cancer research, functionalize the benzyl group via oxidation to introduce ketone handles for PROTAC synthesis . Validate biological activity via in vitro assays (e.g., IC₅₀ determinations against target enzymes) .

Q. What protocols ensure safe handling of this compound given its hazardous properties?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods with HEPA filters to capture volatile brominated byproducts .
  • Waste Disposal : Quench excess bromine with Na₂S₂O₃ and dispose via certified hazardous waste services .
  • Emergency Response : For spills, adsorb with vermiculite and neutralize with 10% NaOH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.